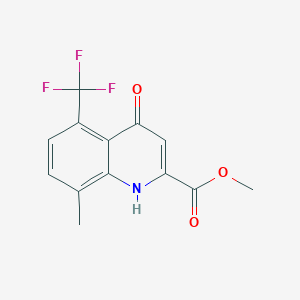

Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

Overview

Description

Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate: is a chemical compound with the molecular formula C₁₃H₁₀F₃NO₃ and a molecular weight of 285.22 g/mol. This compound belongs to the quinoline derivatives family and is characterized by its trifluoromethyl group, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Skraup Synthesis: This method involves the reaction of aniline derivatives with glycerol and sulfuric acid to form quinoline derivatives.

Doebner-Miller Reaction: This involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds to form quinoline derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions helps achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as ammonia (NH₃) and amines are used for substitution reactions.

Major Products Formed:

Quinone Derivatives: Resulting from oxidation reactions.

Hydroquinoline Derivatives: Resulting from reduction reactions.

Substituted Quinolines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance potency by improving metabolic stability and membrane permeability. Studies have shown promising results against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its efficacy against breast cancer cell lines (MCF-7), where it inhibited cell proliferation significantly. The mechanism of action appears to be linked to the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

-

Antimicrobial Studies :

- A study involving derivatives of quinoline compounds showed that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated strong potential for these compounds as future antibacterial agents .

-

Anticancer Efficacy :

- In a recent investigation, synthesized derivatives of Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline were tested against various cancer cell lines. Results indicated that certain derivatives significantly inhibited growth in MCF-7 cells, with further studies required to elucidate the underlying mechanisms .

Mechanism of Action

The mechanism by which Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, making it more effective in its intended use.

Comparison with Similar Compounds

Methyl 8-fluoro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-4-quinazolinyl]acetate

Methyl 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluorobenzoate

Uniqueness: Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate stands out due to its specific structural features, such as the presence of the trifluoromethyl group at the 5-position of the quinoline ring. This group significantly influences the compound's chemical reactivity and biological activity, making it distinct from other quinoline derivatives.

Biological Activity

Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoline core with various substituents, notably a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The molecular formula is and it has a molecular weight of approximately 303.22 g/mol. The synthesis typically involves multi-step reactions that introduce the trifluoromethyl and carboxylate groups, which are crucial for its biological properties.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that the introduction of a methyl group at the 5-position of the quinoline nucleus enhances antibacterial activity against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus . this compound may exhibit similar effects due to its structural characteristics.

2. Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. Compounds with structural similarities have demonstrated cytotoxic effects against cancer cell lines, including pancreatic adenocarcinoma . The mechanism often involves DNA intercalation or inhibition of key metabolic pathways in cancer cells.

3. In Vivo Efficacy

In vivo studies suggest that derivatives of this compound can effectively manage systemic infections caused by both Gram-positive and Gram-negative bacteria . The presence of the trifluoromethyl group may improve metabolic stability and membrane permeability, enhancing therapeutic efficacy.

Case Studies

-

Antibacterial Efficacy

A study on substituted dihydroquinolines reported enhanced antibacterial activity when methyl groups were introduced at specific positions on the quinoline ring. This modification led to increased potency against various bacterial strains . -

Anticancer Activity

Another investigation highlighted the anticancer properties of related compounds, where IC50 values (the concentration required to inhibit cell growth by 50%) were recorded as low as 0.051 µM against human pancreatic cancer cells . Such findings suggest that this compound could possess comparable activity.

Data Table: Biological Activities of Related Compounds

| Compound Name | Antibacterial Activity (IC50) | Antitumor Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Grepafloxacin | <0.05 µM (Streptococcus pneumoniae) | Not specified | Inhibition of DNA synthesis |

| Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | TBD | TBD | Antimetabolic effects |

Q & A

Q. Basic: What are the optimized synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves multi-step protocols, including cyclocondensation and functionalization. For example:

- Step 1: React a trifluoromethyl-substituted aniline derivative with a β-ketoester under acidic conditions to form the dihydroquinoline core .

- Step 2: Introduce the methyl group at position 8 via Friedel-Crafts alkylation, using AlCl₃ as a catalyst .

- Step 3: Esterify the carboxylic acid intermediate with methanol under Dean-Stark conditions to yield the final product .

Validation: Confirm reaction completion via TLC and intermediate characterization by H NMR (e.g., δ 3.97 ppm for methyl ester protons) .

Q. Basic: How is the crystal structure characterized?

Methodological Answer:

- Crystallization: Use vapor diffusion with a solvent system like DCM/hexane.

- Data Collection: Employ single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Use SHELXL for structure solution and refinement, ensuring R-factor < 0.05 .

- Visualization: Mercury software generates thermal ellipsoid plots and packing diagrams to analyze intermolecular interactions .

Q. Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

Contradictions often arise from structural analogs or assay conditions. For example:

- Example: shows anti-tubercular activity in quinoline derivatives, while highlights antidiabetic targets.

- Resolution:

Q. Advanced: What computational approaches predict reactivity or intermolecular interactions?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., mycobacterial enzymes) .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze electrophilic sites (e.g., C4-oxo group) .

- Hydrogen Bond Analysis: Apply graph set notation (e.g., Etter’s rules) to classify motifs like chains in crystal packing .

Q. Basic: What analytical methods ensure purity and identity?

Methodological Answer:

- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for purity assessment (retention time ~1.43 min) .

- NMR: Key signals include δ 12.26 ppm (NH proton) and δ 6.65 ppm (quinoline C3-H) .

- LCMS: Confirm molecular ion peaks (e.g., m/z 645 [M+H]) .

Q. Advanced: How to analyze hydrogen-bonding patterns in its crystal lattice?

Methodological Answer:

- Data Extraction: Use Mercury to generate .cif files from SC-XRD data.

- Graph Set Analysis: Identify motifs like or chains via hydrogen bond donor/acceptor distances (2.5–3.2 Å) .

- Thermal Motion: Assess displacement parameters (ADPs) to distinguish static vs. dynamic disorder.

Q. Basic: What safety protocols are recommended for handling?

Methodological Answer:

- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of trifluoromethyl intermediates.

- Storage: Keep in amber vials under nitrogen at -20°C to prevent hydrolysis .

Q. Advanced: How to address solubility challenges in pharmacological assays?

Methodological Answer:

- Co-Solvents: Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .

- Prodrug Design: Esterify the carboxylate group (e.g., morpholinoethyl ester) to improve membrane permeability .

Q. Basic: What pharmacological targets are hypothesized?

Methodological Answer:

- Target Identification: Screen against kinase libraries (e.g., EGFR, MAPK) using fluorescence polarization assays.

- Mechanistic Clues: Compare with ’s antidiabetic agent, which targets PPAR-γ via trifluoromethyl-phenyl interactions.

Q. Advanced: How does this compound compare to structural analogs?

Methodological Answer:

Properties

IUPAC Name |

methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3/c1-6-3-4-7(13(14,15)16)10-9(18)5-8(12(19)20-2)17-11(6)10/h3-5H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZHBJCNZIYFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(F)(F)F)C(=O)C=C(N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674797 | |

| Record name | Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-20-4 | |

| Record name | Methyl 1,4-dihydro-8-methyl-4-oxo-5-(trifluoromethyl)-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.